A Comparative Analysis of 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro Analogs: Structural, Synthetic, and Pharmacological Differentiation
A Comparative Analysis of 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro Analogs: Structural, Synthetic, and Pharmacological Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as critical building blocks in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing access to novel, three-dimensional chemical space.[1] This guide presents an in-depth comparative analysis of two privileged heterocyclic cores: the 1-azaspiro[4.4]nonane system and its 1-oxa-7-azaspiro bioisostere. By focusing on the representative alcohol derivatives, 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro[4.4]nonan-3-ol, we dissect the fundamental differences in their structural properties, synthetic accessibility, and potential pharmacological profiles. We explore how the isosteric replacement of a methylene group with an oxygen atom fundamentally alters physicochemical properties such as polarity and hydrogen bonding capacity. This, in turn, is hypothesized to modulate binding affinity and selectivity at key biological targets, with a particular focus on the muscarinic acetylcholine receptor (mAChR) family. This whitepaper provides medicinal chemists and drug development professionals with the foundational knowledge, synthetic strategies, and validated experimental protocols necessary to strategically leverage these scaffolds in the design of next-generation therapeutics.
Introduction: The Strategic Value of Spirocycles in Medicinal Chemistry
The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to a paradigm shift in molecular design, emphasizing three-dimensional (3D) complexity. Azaspirocycles, heterocyclic compounds featuring a spiro-fused junction with at least one nitrogen atom, are at the forefront of this movement.[2] Their rigid, non-planar architecture provides a fixed orientation for substituent vectors, enabling more precise and potent interactions with biological targets while often improving metabolic stability and solubility compared to their non-spirocyclic counterparts.[2]
The 1-azaspiro[4.4]nonane skeleton, comprised of a cyclopentane ring fused to a pyrrolidine ring, is a core structure in several bioactive natural products.[3] Its bioisosteric analog, the 1-oxa-7-azaspiro[4.4]nonane core, replaces a methylene unit in the five-membered carbocycle with an oxygen atom, creating a tetrahydrofuran ring fused to the pyrrolidine.[4] This seemingly subtle change introduces a polar ether linkage and a potential hydrogen bond acceptor, which can profoundly influence molecular properties and biological activity. This guide aims to elucidate these differences through a rigorous, side-by-side comparison, providing a technical framework for their strategic application in drug discovery programs.
Structural and Physicochemical Differentiation
The fundamental difference between the two scaffolds lies in the identity of the atom at the 1-position of the spirocyclic system. This dictates the core electronic and conformational properties of the molecule.
Core Scaffold Analysis
The isosteric replacement of a carbon atom in 1-Azaspiro[4.4]nonan-3-ol with an oxygen atom to form 1-Oxa-7-azaspiro[4.4]nonan-3-ol introduces significant electronic and steric changes. The C-O-C bond of the ether is shorter and more polarized than the corresponding C-C-C bonds of the cyclopentane ring, and the oxygen atom's lone pairs of electrons can act as a hydrogen bond acceptor.
Caption: Core structures of 1-Azaspiro[4.4]nonan-3-ol and its oxa-analog.
Comparative Physicochemical Properties
The introduction of the ether oxygen has a predictable and significant impact on the molecule's calculated physicochemical properties. This is critical for drug development professionals, as these properties govern absorption, distribution, metabolism, and excretion (ADME). The primary effect is an increase in polarity, reflected in a higher Topological Polar Surface Area (TPSA) and a lower calculated LogP (cLogP).
| Property | 1-Azaspiro[4.4]nonan-3-ol | 1-Oxa-7-azaspiro[4.4]nonan-3-ol[5] | Causality of Difference |
| Molecular Formula | C₈H₁₅NO | C₇H₁₃NO₂ | Replacement of CH₂ with O and addition of OH. |
| Molecular Weight | 141.21 g/mol | 143.18 g/mol [5] | Oxygen is heavier than carbon. |
| cLogP | ~1.0 | ~0.1 | The polar ether oxygen reduces lipophilicity. |
| TPSA | 32.26 Ų | 41.49 Ų | The ether oxygen contributes an additional polar surface area. |
| H-Bond Donors | 2 (OH, NH) | 2 (OH, NH) | Unchanged. |
| H-Bond Acceptors | 2 (N, O) | 3 (N, O, ether O) | The ether oxygen adds a hydrogen bond acceptor site. |
Data Presentation: Comparative Physicochemical Properties
Comparative Synthetic Strategies
The construction of these spirocyclic frameworks can be achieved through various synthetic methodologies. The choice of strategy often depends on the desired substitution patterns and stereochemical control. The 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly robust and versatile method for constructing the pyrrolidine ring of both scaffolds.[6]
Synthesis of the 1-Azaspiro[4.4]nonane Core
A common approach involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a cyclopentene-based dipolarophile. The resulting spirocycle can then be functionalized. A plausible route to the target alcohol involves the synthesis of the corresponding ketone, 1-azaspiro[4.4]nonan-3-one, followed by a standard reduction.
Caption: Synthetic workflow for 1-Azaspiro[4.4]nonan-3-ol.
Protocol 1: Synthesis of 1-Azaspiro[4.4]nonan-3-one
-
Rationale: This protocol utilizes a one-pot, three-component 1,3-dipolar cycloaddition reaction, which is highly efficient for building the pyrrolidine ring.[7][8] Subsequent hydrolysis and decarboxylation yield the target ketone.
-
Materials: Cyclopentanone, Sarcosine (N-methylglycine), Ethyl propiolate, Toluene (anhydrous), Methanol, Sodium Borohydride (NaBH₄), Diethyl ether, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopentanone (1.0 eq), sarcosine (1.1 eq), and anhydrous toluene.
-
Heat the mixture to reflux for 2 hours to generate the azomethine ylide in situ, collecting water in the Dean-Stark trap.
-
Cool the mixture to room temperature and add ethyl propiolate (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 16-24 hours. Monitor reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude ester is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield 1-azaspiro[4.4]nonan-3-one.
-
Purify the ketone by column chromatography (Silica gel, gradient elution with EtOAc/Hexanes).
-
For reduction, dissolve the purified ketone in methanol, cool to 0 °C, and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.
-
Quench the reaction with water, concentrate to remove methanol, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield 1-Azaspiro[4.4]nonan-3-ol.
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Synthesis of the 1-Oxa-7-azaspiro[4.4]nonane Core
The synthesis of the oxa-analog follows a similar logic, but requires a different dipolarophile to construct the tetrahydrofuran ring. A [3+2] cycloaddition using an activated dihydrofuran derivative is a viable strategy.
Protocol 2: Synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol
-
Rationale: This protocol adapts the cycloaddition strategy. The key is the use of a suitable five-membered oxygen-containing heterocycle as the starting material, which will become the tetrahydrofuran portion of the final product.
-
Materials: Dihydro-2(3H)-furanone, Sarcosine, a suitable dipolarophile (e.g., an activated alkene), Toluene (anhydrous), Lithium Aluminium Hydride (LAH), THF (anhydrous).
-
Step-by-Step Methodology:
-
The synthesis of the core 1-Oxa-7-azaspiro[4.4]nonane structure can be complex, but it is commercially available as a building block.[4]
-
Assuming a synthetic route starting from a functionalized precursor, such as tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate[9], the synthesis would proceed via deprotection and potential functional group interconversion.
-
A more direct synthesis of a related ketone, 1-Oxa-7-azaspiro[4.4]nonan-3-one, could be envisioned via a multi-step sequence involving radical cyclization or other advanced methods.[10]
-
For the reduction of a precursor ketone to the target alcohol, a standard procedure would be followed: Dissolve the ketone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and add LAH (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or EtOAc.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 1-Oxa-7-azaspiro[4.4]nonan-3-ol.
-
Pharmacological Implications and Mechanistic Insights
The structural and physicochemical differences between these two scaffolds are expected to translate into distinct pharmacological profiles. Spirocyclic structures are known to interact with a variety of CNS targets, with muscarinic acetylcholine receptors (mAChRs) being a well-documented target class for related molecules.[11][12]
Target Landscape: The Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[13] There are five subtypes (M1-M5), which are implicated in diverse physiological processes and are important targets for diseases such as Alzheimer's, schizophrenia, and COPD.[14] The M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi/Go proteins.[14]
Caption: Simplified M1 muscarinic receptor signaling pathway.
Hypothesis: Differential Receptor Binding
The key mechanistic hypothesis is that the ether oxygen of the 1-oxa-7-azaspiro scaffold can serve as a crucial hydrogen bond acceptor within the orthosteric binding site of mAChRs.[15] This interaction is absent in the 1-azaspiro analog. This additional hydrogen bond could:
-
Increase Binding Affinity: Form a more stable ligand-receptor complex, resulting in a lower Ki value.
-
Alter Subtype Selectivity: The specific geometry of the binding pocket varies between mAChR subtypes. The oxygen's position might favor interaction with an amino acid residue present in one subtype but not another, thereby conferring selectivity.
Protocol 3: Competitive Radioligand Binding Assay for mAChRs
-
Trustworthiness: This protocol is a self-validating system. It includes standards (unlabeled NMS for non-specific binding) and controls to ensure the data is reliable and interpretable. The goal is to determine the binding affinity (Ki) of the test compounds for a specific mAChR subtype.
-
Materials:
-
Cell membranes expressing a single human mAChR subtype (e.g., M1).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled ligand for non-specific binding: Atropine or NMS.
-
Test Compounds: 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro[4.4]nonan-3-ol, dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and a scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be <1%.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled atropine (at a high final concentration, e.g., 10 µM), 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of a test compound dilution, 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion and Future Outlook
The isosteric replacement of a methylene group with an oxygen atom, transforming the 1-azaspiro[4.4]nonane core into the 1-oxa-7-azaspiro[4.4]nonane scaffold, is a powerful strategy in medicinal chemistry. This guide has demonstrated that this single-atom substitution leads to significant and predictable changes in physicochemical properties, most notably an increase in polarity and the introduction of a key hydrogen bond accepting feature.
These structural modifications necessitate distinct synthetic considerations but open up new avenues for pharmacological modulation. The central hypothesis—that the ether oxygen can act as a specific interaction point within a receptor binding pocket—provides a clear rationale for synthesizing and screening these analogs. The provided protocols for synthesis and in vitro pharmacological testing offer a validated roadmap for researchers to explore this hypothesis.
Future work should focus on the stereoselective synthesis of these compounds to probe the effects of chirality on biological activity. Expanding the investigation to a broader range of biological targets beyond mAChRs is also warranted, as these versatile scaffolds hold promise for developing novel therapeutics for a wide array of human diseases.
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